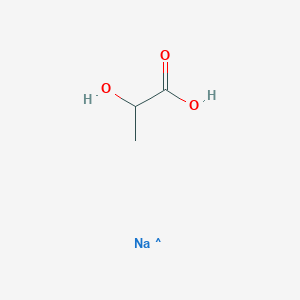
2-Hydroxypropanoic acid; sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropanoic acid; sodium, also known as this compound, is a useful research compound. Its molecular formula is C3H6NaO3 and its molecular weight is 113.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Composition
- Chemical Formula : C₃H₅NaO₃
- Molecular Weight : 112.06 g/mol
- CAS Number : 867-56-1
- Solubility : Miscible in water
- Density : 1.263 g/cm³
Pharmaceutical Applications
1. Drug Formulation and Delivery
Sodium lactate is utilized in various pharmaceutical formulations, particularly in intravenous solutions such as Ringer's lactate solution. This solution is critical for fluid and electrolyte replenishment in clinical settings. The presence of sodium lactate helps to maintain pH balance and provides a source of energy through lactate metabolism .
2. Antimicrobial Properties
Research indicates that sodium lactate exhibits antimicrobial activity, making it useful in preserving pharmaceutical products. Its ability to inhibit the growth of certain bacteria enhances the shelf life and safety of medications .
3. Metabolic Role
Sodium lactate serves as an important metabolite in the body, produced during anaerobic metabolism. It plays a vital role in energy production and is involved in various metabolic pathways, including gluconeogenesis .
Food Industry Applications
1. Food Preservative
Sodium lactate is widely recognized as a food preservative (E 325). It helps to extend the shelf life of perishable products by inhibiting microbial growth. Its effectiveness is particularly noted in meat products, where it prevents spoilage and enhances flavor .
2. Flavor Enhancer
In addition to its preservative qualities, sodium lactate can enhance the flavor profile of food products. It is often used in processed foods to improve taste while maintaining safety .
3. Humectant
Sodium lactate acts as a humectant, retaining moisture in food products, which is crucial for maintaining texture and preventing dehydration .
Biochemical Applications
1. Fermentation Processes
Sodium lactate is produced during fermentation processes carried out by lactic acid bacteria. These bacteria convert carbohydrates into lactic acid, which can then be neutralized with sodium hydroxide to form sodium lactate. This process is significant in the production of dairy products such as yogurt and cheese .
2. Biochemical Research
Sodium lactate is used extensively in biochemical research as a buffer component in various assays and experiments due to its ability to maintain pH stability . It serves as a substrate for studying metabolic pathways involving lactic acid fermentation.
Case Studies
Propriétés
Formule moléculaire |
C3H6NaO3 |
|---|---|
Poids moléculaire |
113.07 g/mol |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
Clé InChI |
ZZUUMCMLIPRDPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)O.[Na] |
Synonymes |
lactacyd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















